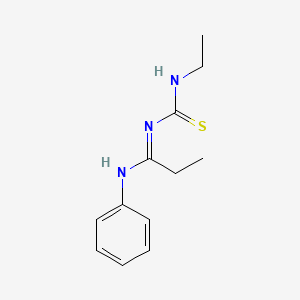

N-(Ethylcarbamothioyl)-N'-phenylpropionimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethylcarbamothioyl group and a phenylpropionimidamide group, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide typically involves the reaction of ethyl isothiocyanate with N-phenylpropionimidamide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylcarbamothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-inflammatory and Immunomodulatory Effects

Research indicates that N-(Ethylcarbamothioyl)-N'-phenylpropionimidamide exhibits significant anti-inflammatory properties. It has been shown to interact with the CCR5 receptor, which plays a crucial role in inflammatory responses. This interaction suggests potential applications in treating conditions such as:

- Rheumatoid Arthritis : The compound may alleviate symptoms by modulating immune responses.

- Psoriasis : Its immunosuppressive effects could be beneficial in managing this chronic skin condition.

- Multiple Sclerosis : By potentially reducing neuroinflammation, it may offer therapeutic benefits for patients suffering from this autoimmune disease .

2. Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against HIV. By inhibiting the CCR5 receptor, it may prevent viral entry into host cells, making it a candidate for further research in HIV treatment strategies .

Biological Research Applications

1. Drug Development

This compound serves as a lead compound for the development of new pharmaceuticals. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects. Research is ongoing to explore derivatives of this compound that may possess improved pharmacological profiles .

2. Mechanistic Studies

The compound is also valuable in mechanistic studies aimed at understanding the pathways involved in inflammation and immune responses. By elucidating these mechanisms, researchers can identify new therapeutic targets and develop more effective treatments for various diseases .

Case Study 1: Inflammatory Disease Models

In a study examining the effects of this compound on animal models of inflammation, researchers found significant reductions in inflammatory markers. The study highlighted its potential as a treatment option for conditions characterized by chronic inflammation .

Case Study 2: HIV Research

Another study focused on the compound's ability to inhibit HIV replication in vitro. Results demonstrated that this compound effectively reduced viral loads, supporting its potential use as an adjunct therapy in HIV treatment regimens .

Comparative Data Table

| Application Area | Findings | Potential Impact |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers | Potential treatment for autoimmune diseases |

| Antiviral | Inhibition of HIV replication | New strategies for HIV therapy |

| Drug Development | Lead compound for novel pharmaceuticals | Enhanced efficacy and reduced side effects |

| Mechanistic Studies | Insights into immune response pathways | Identification of new therapeutic targets |

Mecanismo De Acción

The mechanism of action of N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. It may also interact with DNA and RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

- N-(Methylcarbamothioyl)-N’-phenylpropionimidamide

- N-(Ethylcarbamothioyl)-N’-phenylacetamide

- N-(Ethylcarbamothioyl)-N’-phenylbenzamide

Uniqueness

N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and therapeutic potential, making it a valuable compound for research and development.

Actividad Biológica

N-(Ethylcarbamothioyl)-N'-phenylpropionimidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural features, which contribute to its biological activity. Its chemical formula is C12H16N4S, and it contains functional groups that are known to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, in vitro assays revealed an IC50 value of approximately 1.04 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to known chemotherapeutics like CA-4 (IC50 = 0.67 µM) .

- Mechanism of Action : The cytotoxicity is primarily attributed to the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Flow cytometry analyses showed a marked increase in the pre-G1 phase population, indicating induction of apoptosis .

- Apoptotic Pathways : The compound significantly increased active caspase-3 levels by 11.8-fold compared to control cells, suggesting that it triggers apoptotic pathways effectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

- Broad-Spectrum Efficacy : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties against a range of pathogens including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be competitive with standard antibiotics .

- Molecular Docking Studies : Computational studies using molecular docking have revealed that these compounds interact favorably with bacterial enzymes such as FabH, suggesting a targeted approach in disrupting bacterial fatty acid synthesis .

Study 1: Anticancer Efficacy Against MCF-7 Cells

A detailed study evaluated the effects of this compound on MCF-7 cells:

| Parameter | Control | Treatment (1.04 µM) |

|---|---|---|

| Pre-G1 Phase (%) | 0.97 | 33.26 |

| G2/M Phase (%) | 8.69 | 46.75 |

| Active Caspase-3 Levels (fold) | 1 (baseline) | 11.8 |

The results indicated a significant shift in cell cycle dynamics and an increase in apoptotic markers following treatment with the compound .

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity of various derivatives derived from similar thioamide structures:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The findings suggest that these derivatives could serve as promising candidates for further development into therapeutic agents against resistant bacterial strains .

Propiedades

IUPAC Name |

(1E)-1-(1-anilinopropylidene)-3-ethylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-3-11(15-12(16)13-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKNUKRLRCAWMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NC(=S)NCC)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\C(=S)NCC)/NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.